

Technical Guide: Spectroscopic Data and Synthesis of N-cyclopropyl-4-iodobenzamide

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Compound of Interest

Compound Name: N-cyclopropyl-4-iodobenzamide

Cat. No.: B2879678

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the chemical compound **N-cyclopropyl-4-iodobenzamide**. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

The following tables summarize the available spectroscopic data for **N-cyclopropyl-4-iodobenzamide**.

Table 1: ¹H NMR Spectroscopic Data

- Multiplicity	Integration	Assignment
d, J = 8.4 Hz	2H	Ar-H
d, J = 8.4 Hz	2H	Ar-H
br s	1H	NH
m	1H	Cyclopropyl-CH
m	2H	Cyclopropyl-CH ₂
m	2H	Cyclopropyl-CH ₂
	d, J = 8.4 Hz d, J = 8.4 Hz br s m	d, J = 8.4 Hz 2H d, J = 8.4 Hz 2H br s 1H m 1H m 2H



Note: Data obtained from the ¹H NMR spectrum provided by MedChemExpress.

Table 2: 13 C NMR Spectroscopic Data

Chemical Shift (ppm)

Assignment

Data not available in public domain

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)

Assignment

Data not available in public domain

Table 4: Mass Spectrometry (MS) Data

m/z Assignment

Data not available in public domain

Experimental Protocols

The following section details the experimental protocols for the synthesis of **N-cyclopropyl-4-iodobenzamide** and the general procedures for acquiring the spectroscopic data.

Synthesis of N-cyclopropyl-4-iodobenzamide

This protocol describes a standard amide coupling reaction between 4-iodobenzoic acid and cyclopropylamine using a carbodiimide coupling agent.

Materials:

- 4-Iodobenzoic acid
- Cyclopropylamine
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)



- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4iodobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and a minimal amount of
 anhydrous DMF to dissolve the solids.
- Add anhydrous DCM to the flask, followed by cyclopropylamine (1.1 equivalents) and DIPEA (2.5 equivalents).
- Stir the mixture at room temperature for 10 minutes.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.



- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- Combine the fractions containing the pure product and evaporate the solvent to yield N-cyclopropyl-4-iodobenzamide as a solid.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Carbon NMR spectra are recorded on the same spectrometer at a corresponding frequency (e.g., 100 MHz or 125 MHz). The sample is dissolved in CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

• IR spectra are recorded on an FTIR spectrometer. The solid sample is analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

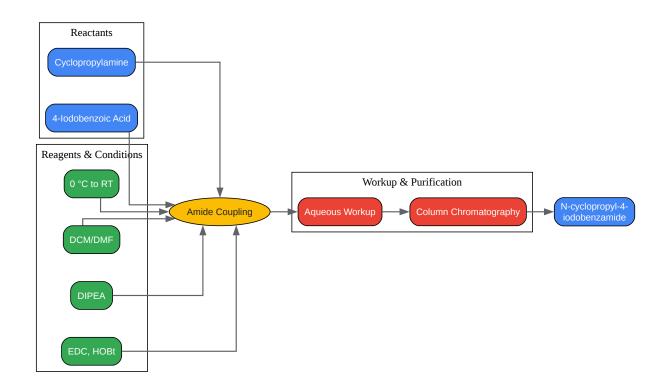
Mass Spectrometry (MS):

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI)
mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or
acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the
molecular ion and major fragment ions are reported.

Visualizations

The following diagram illustrates the synthetic workflow for **N-cyclopropyl-4-iodobenzamide**.





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